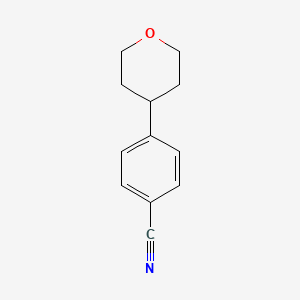

4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

Katalognummer B8482645

Molekulargewicht: 187.24 g/mol

InChI-Schlüssel: BYIBKGKWTUPLRA-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08470811B2

Procedure details

186 mg (0.594 mmol) of nickel(II) iodide, 90 mg (0.594 mmol) of trans-2-aminocyclohexanol hydrochloride and 3.63 g (19.8 mmol) of sodium hexamethyldisilazide were added to a solution of 2.91 g (19.8 mmol) of 4-cyanophenylboronic acid [M. Nishimura et al., Tetrahedron 2002, 58 (29), 5779-5788] in 20 ml of isopropanol. The suspension thus obtained was stirred at RT under an argon atmosphere for 5 min. Then 2.1 g (9.90 mmol) of 4-iodotetrahydropyran [Heuberger et al., J. Chem. Soc. 1952, 910] were added. After the reaction mixture had been stirred at a temperature of 75° C. for 15 h, it was cooled to RT and substantially freed of inorganic salts with dichloromethane by filtration through approx. 50 g of silica gel. The crude product was purified by MPLC (silica gel, eluent: dichloromethane). 986 mg (53% of theory) of the title compound were obtained.

Name

nickel(II) iodide

Quantity

186 mg

Type

catalyst

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.N[C@@H]1[CH2:8][CH2:7][CH2:6][CH2:5][C@H:4]1[OH:9].C[Si](C)(C)[N-][Si](C)(C)C.[Na+].[C:20]([C:22]1[CH:27]=[CH:26][C:25](B(O)O)=[CH:24][CH:23]=1)#[N:21].IC1CCOCC1>C(O)(C)C.[Ni](I)I>[O:9]1[CH2:8][CH2:7][CH:6]([C:25]2[CH:26]=[CH:27][C:22]([C:20]#[N:21])=[CH:23][CH:24]=2)[CH2:5][CH2:4]1 |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.1 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

90 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N[C@H]1[C@@H](CCCC1)O

|

|

Name

|

|

|

Quantity

|

3.63 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si]([N-][Si](C)(C)C)(C)C.[Na+]

|

|

Name

|

|

|

Quantity

|

2.91 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=CC=C(C=C1)B(O)O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

|

Name

|

nickel(II) iodide

|

|

Quantity

|

186 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni](I)I

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at RT under an argon atmosphere for 5 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension thus obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After the reaction mixture had been stirred at a temperature of 75° C. for 15 h

|

|

Duration

|

15 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it was cooled to RT

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

substantially freed of inorganic salts with dichloromethane by filtration through approx. 50 g of silica gel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by MPLC (silica gel, eluent: dichloromethane)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |